molecular formula C18H18O B6356476 (2E)-1-(4-Ethylphenyl)-3-(4-methylphenyl)prop-2-en-1-one CAS No. 93876-98-3

(2E)-1-(4-Ethylphenyl)-3-(4-methylphenyl)prop-2-en-1-one

Cat. No. B6356476
CAS RN: 93876-98-3
M. Wt: 250.3 g/mol
InChI Key: WKXDGDHSHHURPD-JLHYYAGUSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2E)-1-(4-Ethylphenyl)-3-(4-methylphenyl)prop-2-en-1-one, also known as 2-ethyl-4-methyl-1-phenylprop-2-en-1-one, is a compound belonging to the class of organic compounds known as alkenes. It is a volatile, colorless liquid that has a sweet, floral odor. It is used as a flavoring agent in food and beverages, as well as in fragrances, perfumes, and cosmetics. It has also been studied for its potential use in medical and scientific research applications.

Mechanism of Action

The mechanism of action of (2E)-1-(4-Ethylphenyl)-3-(4-methylphenyl)prop-2-en-1-one is not yet fully understood. However, it is believed to act as an antioxidant by scavenging free radicals and preventing oxidative damage to cells. Additionally, it is thought to have anti-inflammatory properties by inhibiting the production of pro-inflammatory mediators such as cytokines and chemokines.
Biochemical and Physiological Effects
(2E)-1-(4-Ethylphenyl)-3-(4-methylphenyl)prop-2-en-1-one has been studied for its potential to produce biochemical and physiological effects. It has been found to possess antioxidant and anti-inflammatory properties, which could be beneficial in the treatment of certain diseases and conditions. Additionally, it has been studied for its potential to protect against certain toxins and pollutants. Finally, it has been studied for its potential to act as a stimulant, modulator, and/or inhibitor of certain biochemical pathways.

Advantages and Limitations for Lab Experiments

The advantages of using (2E)-1-(4-Ethylphenyl)-3-(4-methylphenyl)prop-2-en-1-one in laboratory experiments include its relatively low cost, its low toxicity, and its ease of synthesis. Additionally, it can be used in a variety of experiments, including those that require the use of an antioxidant or anti-inflammatory agent. The main limitation of using this compound in laboratory experiments is its volatility; it is a volatile liquid and can easily evaporate, making it difficult to handle and store.

Future Directions

For the research of (2E)-1-(4-Ethylphenyl)-3-(4-methylphenyl)prop-2-en-1-one include further study of its potential to act as an antioxidant and anti-inflammatory agent, as well as its potential to protect against certain toxins and pollutants. Additionally, further research should be conducted to explore its potential to act as a stimulant, modulator, and/or inhibitor of certain biochemical pathways. Finally, further research should be conducted to explore its potential use in the synthesis of other organic compounds.

Synthesis Methods

The synthesis of (2E)-1-(4-Ethylphenyl)-3-(4-methylphenyl)prop-2-en-1-one can be achieved through a variety of methods. The most common method involves the condensation of ethylbenzene and 4-methylphenol in the presence of a base catalyst. This reaction produces a mixture of (2E)-1-(4-Ethylphenyl)-3-(4-methylphenyl)prop-2-en-1-one and (2E)-1-(4-methylphenyl)-3-(4-ethylphenyl)prop-2-en-1-one. The two compounds can then be separated by fractional distillation.

Scientific Research Applications

(2E)-1-(4-Ethylphenyl)-3-(4-methylphenyl)prop-2-en-1-one has been studied for its potential use in medical and scientific research applications. It has been found to have antioxidant and anti-inflammatory properties, which could be beneficial in the treatment of certain diseases and conditions. Additionally, it has been studied for its potential use as a protective agent against certain toxins and pollutants. Finally, it has been studied for its potential use in the synthesis of other organic compounds.

properties

IUPAC Name

(E)-1-(4-ethylphenyl)-3-(4-methylphenyl)prop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18O/c1-3-15-8-11-17(12-9-15)18(19)13-10-16-6-4-14(2)5-7-16/h4-13H,3H2,1-2H3/b13-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WKXDGDHSHHURPD-JLHYYAGUSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)C(=O)C=CC2=CC=C(C=C2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC1=CC=C(C=C1)C(=O)/C=C/C2=CC=C(C=C2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2E)-1-(4-Ethylphenyl)-3-(4-methylphenyl)prop-2-en-1-one

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